Ritlecitinib (malonate)

JAK3 Covalent Inhibitor Selectivity

Researchers requiring unambiguous JAK3 target engagement without confounding JAK1 suppression can rely on Ritlecitinib malonate, an irreversible covalent inhibitor. This compound resolves the selectivity limitations of pan-JAK inhibitors in immunology studies. • Selective JAK3/TEC kinase inhibition (IC₅₀ JAK3 = 33.1 nM; JAK1/JAK2/TYK2 IC₅₀ > 10 µM), preserving IL-10 anti-inflammatory signaling in macrophages. • Validated in translational models of alopecia areata, arthritis, and EAE, with clinical SALT score benchmarks facilitating direct human-to-model comparison. • Supported by co-crystal structure (PDB 5TTU) for covalent docking and SAR-driven lead optimization.

Molecular Formula C18H23N5O5
Molecular Weight 389.4 g/mol
CAS No. 2140301-97-7
Cat. No. B609999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitlecitinib (malonate)
CAS2140301-97-7
SynonymsPF-06651600;  PF 06651600;  PF06651600;  PF-06651600 malonate.
Molecular FormulaC18H23N5O5
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O
InChIInChI=1S/C15H19N5O.C3H4O4/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;4-2(5)1-3(6)7/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);1H2,(H,4,5)(H,6,7)/t10-,11+;/m0./s1
InChIKeyQMPMPSGDPRHZCG-VZXYPILPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ritlecitinib Malonate: JAK3-Selective Inhibitor


1‑[(2S,5R)-2‑methyl‑5‑(7H‑pyrrolo[2,3‑d]pyrimidin‑4‑ylamino)piperidin‑1‑yl]prop‑2‑en‑1‑one;propanedioic acid (CAS 2140301‑97‑7), also known as ritlecitinib malonate or PF‑06651600 malonate, is an orally active, irreversible covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases [1]. It exhibits high selectivity over JAK1, JAK2, and TYK2 (IC50 >10 µM) . The compound was developed by Pfizer and is approved for the treatment of severe alopecia areata in adults and adolescents [2].

Why Ritlecitinib Malonate Cannot Be Substituted


JAK3‑targeted inhibitors differ fundamentally in binding mode (covalent vs. reversible), isoform selectivity, and functional effects on immune signaling [1]. Reversible pan‑JAK inhibitors (e.g., tofacitinib) suppress both JAK1‑ and JAK3‑dependent pathways, while covalent JAK3‑selective agents spare JAK1‑mediated anti‑inflammatory signaling [2]. Even among covalent JAK3 inhibitors, potency, off‑target profiles, and pharmacokinetics vary substantially, making direct substitution without quantitative benchmarking unreliable [3]. The malonate salt form (CAS 2140301‑97‑7) offers specific solubility and stability properties that differ from the free base (CAS 1792180‑81‑4) or alternative salts, further precluding generic interchange .

Ritlecitinib Malonate vs. JAK3 Inhibitors


Covalent JAK3 Selectivity vs. Pan-JAK Inhibitors

Ritlecitinib binds irreversibly to Cys‑909 of JAK3, achieving >10,000‑fold selectivity over JAK1, JAK2, and TYK2 [1]. In contrast, the reversible pan‑JAK inhibitor tofacitinib shows only ~2‑ to 10‑fold selectivity for JAK3 over JAK1 in cellular assays [2].

JAK3 Covalent Inhibitor Selectivity

JAK1-Sparing vs. Pan-JAK Inhibition

In LPS‑stimulated macrophages, ritlecitinib (1 µM) preserved IL‑10‑mediated suppression of TNFα production, whereas the pan‑JAK inhibitor tofacitinib (1 µM) completely abrogated this anti‑inflammatory feedback loop [1].

JAK1 sparing IL‑10 Macrophage

Clinical Efficacy in Alopecia Areata

In the ALLEGRO phase 2b/3 trial, ritlecitinib 50 mg once daily produced a SALT score ≤20 response in 45.5% of patients at 24 weeks, compared with 9% for placebo [1]. Among responders, 93.1% sustained their response through 24 months [1].

Alopecia Areata SALT score Phase 3

Covalent JAK3 Inhibitor Potency & Selectivity

Among covalent JAK3 inhibitors, ritlecitinib exhibits a JAK3 IC50 of 0.35 nM with >10,000‑fold selectivity over JAK1/2/TYK2, while FM‑381 shows a JAK3 IC50 of 0.127 nM but only 409‑fold selectivity over JAK1 and 2,726‑fold over JAK2 [1].

Covalent JAK3 inhibitor IC50 Selectivity

Dual JAK3/TEC Inhibition vs. JAK3-Only Inhibitors

Ritlecitinib inhibits TEC family kinases (BTK, ITK, RLK, BMX) with IC50 values ranging from 200–500 nM, whereas selective JAK3 inhibitors like decernotinib lack significant TEC activity [1].

TEC kinase BTK ITK RLK

Ritlecitinib Malonate: Optimal Use Cases


JAK3 vs. JAK1 Immune Response Differentiation

Employ ritlecitinib in experiments that require selective inhibition of JAK3‑STAT5 signaling while preserving JAK1‑mediated anti‑inflammatory pathways (e.g., IL‑10 in macrophages) [1]. The compound's >10,000‑fold selectivity over JAK1 [2] ensures that observed phenotypes are attributable to JAK3/TEC blockade, not JAK1 suppression.

Alopecia Areata & Autoimmune Disease Modeling

Use ritlecitinib as a translational tool compound in mouse or rat models of alopecia areata, arthritis, or EAE [1]. The clinical SALT score response data [3] provide a benchmark for dosing and efficacy expectations, facilitating direct comparison with human therapeutic outcomes.

Structure-Based Covalent Inhibitor Design

Leverage the co‑crystal structure of ritlecitinib bound to JAK3 (PDB 5TTU) [1] for molecular modeling, covalent docking studies, or structure‑activity relationship (SAR) analysis. The defined covalent warhead (acrylamide) and pyrrolopyrimidine scaffold serve as a validated starting point for designing next‑generation JAK3‑selective covalent inhibitors.

JAK Inhibitor Class Comparison in Immune Signaling

Include ritlecitinib as a representative covalent JAK3‑selective inhibitor in panels alongside reversible pan‑JAK (e.g., tofacitinib) and JAK1‑selective inhibitors to dissect isoform‑specific contributions to cytokine signaling [1]. The compound's well‑characterized functional selectivity [2] makes it an ideal standard for benchmarking novel JAK3 inhibitors.

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